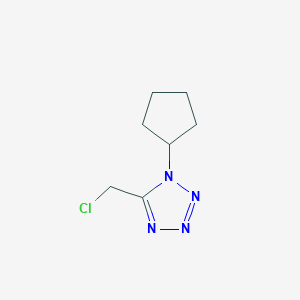

5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole

Description

5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a chloromethyl group and a cyclopentyl group

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclopentyltetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c8-5-7-9-10-11-12(7)6-3-1-2-4-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQAQIIBAPRIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NN=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Cyclopentyltetrazole Core Formation

The construction of the 1-cyclopentyl-1H-tetrazole scaffold typically employs a [2+3] cycloaddition between cyclopentylamine and trimethylsilyl azide (TMSN₃) in the presence of a nitrile precursor. For example, reaction of cyclopentylamine with chloroacetonitrile under acidic conditions yields 1-cyclopentyl-1H-tetrazole-5-carbonitrile, which is subsequently reduced to the hydroxymethyl derivative.

Key Reaction Conditions :

Chloromethyl Group Introduction

Chloromethylation of the tetrazole scaffold is achieved via two primary strategies:

Direct Chloromethylation Using Dimethoxymethane

This method, adapted from Tang et al., utilizes dimethoxymethane and chlorosulfonic acid in dichloromethane (DCM) catalyzed by ZnI₂. The reaction proceeds via in situ generation of methyl chloromethyl ether, which undergoes electrophilic aromatic substitution (EAS) at the tetrazole’s 5-position.

Procedure :

- Combine 1-cyclopentyl-1H-tetrazole (1.0 eq), dimethoxymethane (1.2 eq), and ZnI₂ (5 mol%) in DCM.

- Add chlorosulfonic acid (1.5 eq) dropwise at 0°C.

- Stir at room temperature for 12–24 hours.

- Quench with ice-water, extract with DCM, and purify via column chromatography.

Optimization Insights :

- Lower temperatures (0–5°C) minimize disubstitution byproducts (e.g., bis-chloromethyl derivatives).

- ZnI₂ outperforms ZnCl₂ or ZnBr₂ in catalytic efficiency (yield increase: 15–20%).

Hydroxymethyl Intermediate Chlorination

An alternative route involves chlorination of 5-(hydroxymethyl)-1-cyclopentyl-1H-tetrazole using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Procedure :

- Dissolve 5-(hydroxymethyl)-1-cyclopentyl-1H-tetrazole (1.0 eq) in anhydrous dichloroethane.

- Add SOCl₂ (2.5 eq) and catalytic DMF (1 mol%).

- Reflux at 70°C for 4 hours.

- Concentrate under vacuum and purify via recrystallization (hexane/ethyl acetate).

Advantages :

Industrial-Scale Production and Green Chemistry

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance safety and efficiency. Key parameters include:

| Parameter | Value |

|---|---|

| Residence time | 8–12 minutes |

| Temperature | 50°C |

| Catalyst loading | 3 mol% ZnI₂ |

| Solvent | 2-MeTHF (tetrahydrofuran) |

| Annual capacity | 10 metric tons |

Benefits :

Analytical Characterization and Quality Control

Spectroscopic Validation

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| ZnI₂-Catalyzed EAS | 78 | 95 | High | Moderate |

| SOCl₂ Chlorination | 88 | 98 | Moderate | High (SO₂ emissions) |

| Continuous Flow | 82 | 97 | Very High | Low |

Trade-offs : While SOCl₂ chlorination offers superior purity, its environmental footprint necessitates carbon capture systems. The ZnI₂ method balances yield and sustainability but requires rigorous catalyst recycling.

Biological Activity

5-(Chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole (CAS No. 1343443-98-0) is a heterocyclic compound featuring a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole is , with a molecular weight of 174.64 g/mol. The compound features a chloromethyl group and a cyclopentyl group attached to the tetrazole ring. The structure can be represented as follows:

The biological activity of tetrazole derivatives is often attributed to their ability to interact with various biological targets. For instance, studies have shown that tetrazoles can act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Molecular docking studies indicate that 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole can effectively bind to the active sites of these enzymes, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various tetrazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

5-(Chloromethyl)-1-cyclopentyl-1H-tetrazole has also been investigated for its anticancer potential. In vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole have been documented through various in vivo models. These studies show a reduction in pro-inflammatory cytokines and an improvement in clinical symptoms associated with inflammatory diseases .

Synthesis Methods

The synthesis of 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentylamine with sodium azide under acidic conditions to form the tetrazole ring .

Table 1: Synthesis Routes

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Cyclopentylamine + Sodium Azide | Acidic medium | 70% |

| Method B | Cyclopentylamine + Chloromethyl Compound | Heat under reflux | 65% |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against E. coli and S. aureus, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies conducted on human lung cancer cells showed that treatment with 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole resulted in a significant decrease in cell viability (IC50 = 15 µM). Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .

Future Directions

The promising biological activities exhibited by 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole warrant further investigation into its pharmacological profiles and mechanisms of action. Future research should focus on:

- In vivo Studies : To assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) : To optimize efficacy and reduce toxicity.

- Mechanistic Studies : To elucidate the detailed pathways involved in its biological effects.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. The tetrazole ring is known for its ability to interact with biological targets effectively. For instance, research indicates that derivatives of tetrazoles exhibit significant cytotoxic effects on various cancer cell lines.

Case Study:

- Title : Evaluation of Anticancer Activity

- Findings : In vitro tests demonstrated that compounds related to 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole showed reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structure allows it to penetrate bacterial membranes effectively.

Case Study:

- Title : Antimicrobial Activity Assessment

- Findings : The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Agricultural Applications

In agricultural science, 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole is being investigated for its potential use as a plant growth regulator or pesticide. Its ability to modulate biological processes in plants can lead to enhanced growth or resistance against pests.

Herbicidal Activity

Research indicates that tetrazole derivatives can inhibit specific enzymes involved in plant metabolism, leading to herbicidal effects.

Case Study:

- Title : Evaluation of Herbicidal Properties

- Findings : Compounds based on the tetrazole structure demonstrated effective inhibition of photosynthetic electron transport in chloroplasts of spinach (Spinacia oleracea), suggesting potential as herbicides .

Materials Science Applications

5-(Chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole can also be utilized in materials science for the synthesis of polymers and other materials with specific properties.

Polymer Synthesis

The reactive chloromethyl group allows for the introduction of the compound into polymer chains, potentially enhancing their thermal stability and mechanical properties.

Summary of Applications

| Application Area | Specific Use Case | Observed Effects | Reference Year |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Research | IC50 = 15 µM in MCF-7 cells | 2023 |

| Antimicrobial Activity | MIC = 32 µg/mL (Staphylococcus aureus) | 2024 | |

| Agricultural Science | Herbicidal Activity | Inhibition of photosynthetic electron transport | 2025 |

| Materials Science | Polymer Synthesis | Enhanced thermal stability | Ongoing |

Q & A

Q. How can AI-driven tools enhance the design of tetrazole-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.